molecular formula C7H3Cl2NO2 B168064 3,4-Pyridinedicarbonyl dichloride CAS No. 1889-02-7

3,4-Pyridinedicarbonyl dichloride

Cat. No.: B168064
CAS No.: 1889-02-7
M. Wt: 204.01 g/mol
InChI Key: HUIAQNXMBCJOCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Pyridinedicarbonyl dichloride, also known as this compound, is a useful research compound. Its molecular formula is C7H3Cl2NO2 and its molecular weight is 204.01 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis

One of the primary applications of 3,4-pyridinedicarbonyl dichloride lies in organic synthesis. It serves as an acylating agent for the introduction of pyridine-based functionalities into various organic compounds.

  • Synthesis of Pyridine Derivatives : The compound is utilized in the synthesis of pyridine derivatives that exhibit biological activity. For instance, it has been employed to create pyridine-2,6-carboxamide-derived Schiff bases, which have shown potential antimicrobial properties .
  • Polymer Chemistry : Research has demonstrated that this compound can be used to synthesize copolyesters with enhanced gas barrier properties compared to traditional polymers like polyethylene terephthalate (PET). These copolyesters exhibit good thermal stability and mechanical properties, making them suitable for food packaging applications .

Coordination Chemistry

This compound plays a significant role in coordination chemistry. It acts as a ligand in the formation of coordination polymers with transition metals.

  • Metal Complexes : The compound has been utilized in the synthesis of two-dimensional coordination polymers with copper and cobalt. These complexes are characterized by their unique crystal structures and have potential applications in catalysis and materials science .
  • Catalyst-Free Polymerization : The reactivity of this compound makes it a favorable candidate for catalyst-free polymerization processes. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability .

Biological Applications

The biological significance of this compound is reflected in its derivatives, which have been explored for their antimicrobial activities.

  • Antimicrobial Studies : Various studies have reported the synthesis of new compounds derived from this compound that exhibit significant antibacterial and antifungal activities against strains such as Staphylococcus aureus and Candida albicans .
  • Molecular Docking : Computational studies involving molecular docking have shown that derivatives of this compound interact effectively with biological targets, indicating their potential use in drug development .

Properties

IUPAC Name

pyridine-3,4-dicarbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO2/c8-6(11)4-1-2-10-3-5(4)7(9)12/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUIAQNXMBCJOCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)Cl)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20444003
Record name 3,4-PYRIDINEDICARBONYL DICHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.01 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1889-02-7
Record name 3,4-PYRIDINEDICARBONYL DICHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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